Cas no 50373-36-9 (()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol)

()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol structure
50373-36-9 structure
Product Name:()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
Número CAS:50373-36-9
MF:C10H18O
Megavatios:154.249323368073
CID:1565691
PubChem ID:170833
Update Time:2025-04-21

()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol Propiedades químicas y físicas

Nombre e identificación

    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-
    • (1)-(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylvinyl)cyclohexan-1-ol
    • 5-methyl-2-(prop-1-en-2-yl)cyclohexanol
    • (±)-(1alpha,2beta,5alpha)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
    • 5-METHYL-2-(1-METHYLETHENYL)-, (1R,2S,5R)-REL-CYCLOHEXANOL
    • ()-(1&#x3B1
    • )-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
    • ,2&#x3B2
    • ,5&#x3B1
    • SCHEMBL43859
    • 89-79-2
    • UNII-3TH92O3BXN
    • Isopulegol, (+/-)-
    • (1R,3R,4S)-(-)-p-Menth-8-en-3-ol
    • (-)-L-Isopulegol
    • DTXSID5047116
    • (-)-Isopulegol, 99%
    • GTPL2462
    • E78611
    • p-8(9)-Menthen-3-ol
    • l-Isopulegol
    • AKOS028109164
    • (+/-)-isopulegol
    • rel-(1R,2S,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
    • FEMA No. 2962
    • EC 201-940-6
    • 5-Methyl-2-(1-methylethenyl)-(1R,2S,5R)-Cyclohexanol
    • EINECS 201-940-6
    • NSC 1263
    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, [1R-(1.alpha.,2.beta.,5.alpha.)]-
    • ZYTMANIQRDEHIO-KXUCPTDWSA-
    • EN300-269447
    • (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexanol
    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R-(1alpha,2beta,5alpha))-
    • NSC-231369
    • EINECS 256-557-7
    • ISOPULEGOL [FHFI]
    • HY-121206
    • 3TH92O3BXN
    • (-)-Isopulegol, >=98%
    • (1R,2S,5R)-5-METHYL-2-(PROP-1-EN-2-YL)CYCLOHEXAN-1-OL
    • DTXSID90110001
    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-
    • (-)-Isopulegol
    • InChI=1/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
    • 50373-36-9
    • 2-Isopropenyl-5-methylcyclohexanol-, (1R-(1alpha,2beta,5alpha))-
    • (-)-Isopulegol, primary pharmaceutical reference standard
    • (-)-Isopulegol 100 microg/mL in Acetonitrile
    • (1R,3R,4S)-P-METH-8-EN-3-OL
    • Q2103922
    • AI3-02176
    • ISOPULEGOL [FCC]
    • NS00127398
    • Isopulegol (natural)
    • CHEBI:70479
    • coolact P
    • NVG8YK55NL
    • p-Menth-8-en-3-ol, (1R,3R,4S)-(-)-
    • (-)-Isopulegol, technical grade
    • 5-Methyl-2-(1-methylethenyl)cyclohexanol, (1R-(1alpha,2beta,5alpha))-
    • rac-isopulegol
    • iso-Pulegol
    • 59905-53-2
    • (+/-)-(1alpha,2beta,5alpha)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
    • (-)-Isopulegol, analytical standard
    • Isopulegol
    • (1R,2S,5R)-2-Isopropenyl-5-methylcyclohexanol
    • UNII-NVG8YK55NL
    • NSC-1263
    • CS-0081229
    • CHEMBL237994
    • 1-isopulegol
    • p-Menth-8(9)-en-3-ol
    • AS-10358
    • (1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
    • NSC1263
    • ()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
    • Renchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
    • Clave inchi: ZYTMANIQRDEHIO-KXUCPTDWSA-N
    • Sonrisas: O[C@@H]1C[C@H](C)CC[C@H]1C(=C)C

Atributos calculados

  • Calidad precisa: 154.136
  • Masa isotópica única: 154.136
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 151
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 20.2A^2
  • Xlogp3: 3

Propiedades experimentales

  • Denso: 0.912
  • Punto de ebullición: 197°C at 760 mmHg
  • Punto de inflamación: 78.3°C
  • índice de refracción: 1.472
  • PSA: 20.23000
  • Logp: 2.35960
Proveedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd